molecular formula C13H19NO2 B15316447 Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate CAS No. 502842-23-1

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate

Cat. No.: B15316447
CAS No.: 502842-23-1
M. Wt: 221.29 g/mol
InChI Key: OJDPWOSNNYSJOA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate (CAS: 502842-23-1) is an ester derivative featuring an amino group and a 2,5-dimethylphenyl substituent. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The compound’s structure combines lipophilic (dimethylphenyl) and polar (amino, ester) functionalities, making it a versatile intermediate in organic synthesis.

Potential applications include:

  • Pharmaceutical intermediates: The amino-ester backbone is common in prodrugs or bioactive molecule synthesis.
  • Polymer chemistry: Ester groups may participate in cross-linking reactions for novel polymer matrices .

Properties

CAS No.

502842-23-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3/h5-7,12H,4,8,14H2,1-3H3

InChI Key

OJDPWOSNNYSJOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (2–5 mol%) as a catalyst. The reaction typically achieves 70–80% conversion after 12–24 hours. Key parameters include:

Parameter Optimal Range Effect on Yield
Ethanol:Acid Molar Ratio 5:1 to 10:1 Higher ratios shift equilibrium toward ester formation
Temperature 78–85°C (reflux) Accelerates reaction but risks decomposition above 90°C
Catalyst Loading 2–5 mol% H₂SO₄ Excess acid promotes side reactions (e.g., sulfonation)

Post-reaction workup involves neutralization with sodium bicarbonate, followed by extraction with ethyl acetate and distillation under reduced pressure. The crude product is purified via recrystallization from hexane/ethyl acetate (3:1 v/v), yielding white crystals with >98% purity (HPLC analysis).

Tandem Knoevenagel Condensation and Alkylidene Reduction

Adapted from the synthesis of analogous arylpropanoates, this two-step method avoids isolation of intermediates, improving efficiency.

Step 1: Knoevenagel Condensation

2,5-Dimethylbenzaldehyde reacts with Meldrum’s acid in triethylammonium formate (TEAF) buffer under microwave irradiation (80°C, 30 min). The reaction forms 3-(2,5-dimethylphenyl)propenoic acid Meldrum’s adduct with 85–90% conversion.

Step 2: Alkylidene Reduction and Simultaneous Esterification

The adduct is treated with stannous chloride (SnCl₂) in anhydrous ethanol at 60°C for 6 hours. SnCl₂ acts as both a reducing agent (converting the α,β-unsaturated ester to the saturated derivative) and a Lewis acid (facilitating esterification). This dual functionality eliminates the need for separate reduction and esterification steps, achieving an overall yield of 65–70%.

Mechanistic Insight :

  • SnCl₂ coordinates with the carbonyl oxygen, activating the α,β-unsaturated ester for hydride transfer.
  • Ethanol nucleophilically attacks the activated intermediate, yielding the ethyl ester.
  • The nitro group (if present) is concurrently reduced to an amine.

Enantioselective Synthesis via Catalytic Hydrogenation

Industrial-scale production often employs asymmetric hydrogenation to obtain enantiomerically pure product. A nickel-catalyzed process has been reported for similar amino esters.

Reaction Protocol

  • Nitro Intermediate Preparation : 2,5-Dimethylbenzaldehyde is condensed with ethyl nitroacetate in ethanol using ammonium acetate as a catalyst (80°C, 8 hours).
  • Catalytic Hydrogenation : The nitro intermediate (ethyl 3-nitro-3-(2,5-dimethylphenyl)propanoate) is dissolved in methanol and hydrogenated under 20–25 psi H₂ using Pd/C (5 wt%) at 50°C for 12 hours.
Condition Effect on Enantiomeric Excess (ee)
Catalyst Type Pd/C yields 90–92% ee; Rh/C lowers to 80%
Solvent Polarity Methanol > Ethanol > THF
Temperature 50°C optimal; higher temps reduce ee

The product is isolated via filtration and solvent evaporation, achieving 75–80% yield with 92% ee.

Continuous-Flow Industrial Synthesis

To address scalability challenges, continuous-flow reactors are employed for large-scale production. A representative setup involves:

  • Reactor 1 : Esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid using solid acid catalysts (e.g., Amberlyst-15) in ethanol at 100°C.
  • Reactor 2 : Enzymatic resolution using immobilized lipase (e.g., Candida antarctica) to separate enantiomers.
Metric Batch Process Continuous-Flow Process
Space-Time Yield 0.5 g/L·h 2.1 g/L·h
Catalyst Lifetime 3 cycles >50 cycles
Purity 98% 99.5%

This method reduces waste generation by 40% compared to batch processes.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability Stereocontrol
Acid-Catalyzed Esterification 75 98 High None
Tandem Knoevenagel 70 97 Moderate Moderate
Catalytic Hydrogenation 80 99 High High
Continuous-Flow 85 99.5 Industrial High

Catalytic hydrogenation and continuous-flow methods are preferred for industrial applications due to superior stereocontrol and efficiency. Laboratory syntheses favor the tandem Knoevenagel route for its operational simplicity.

Quality Control and Validation

Analytical Techniques

  • HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min gradient (water/acetonitrile + 0.1% TFA), retention time = 6.2 min.
  • NMR : Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 3.15 (s, 2H, NH₂), and δ 6.8–7.1 (m, 3H, aromatic).
  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/c), confirming the (S)-configuration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in various chemical reactions, facilitating the compound’s biological activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds (listed in ) are analyzed for comparative properties:

Table 1: Structural and Functional Comparison

Compound Name & CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Solubility Potential Applications
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate
(502842-23-1)
C₁₃H₁₉NO₂ 221.30 2,5-dimethylphenyl, ethyl ester Low (lipophilic) Polymer cross-linkers, drug intermediates
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-bromophenyl)acetate
(852682-58-7)
C₁₇H₂₁BrN₂O₃ 381.27 4-bromophenyl, cyclopentylamide Moderate Halogenated drug candidates (e.g., kinase inhibitors)
[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
(733788-96-0)
C₂₅H₂₈N₄O₅S 496.58 Morpholine sulfonyl, indole High (polar groups) CNS-targeting agents, serotonin analogs
[2-Oxo-2-(3-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-ethoxybenzoate
(785801-40-3)
C₂₁H₂₃N₃O₆S 445.49 Pyrrolidine sulfonyl, ethoxybenzoate Moderate Anti-inflammatory or antimicrobial agents

Key Findings:

Lipophilicity vs. Solubility :

  • The target compound’s 2,5-dimethylphenyl group imparts significant lipophilicity, reducing aqueous solubility compared to analogs with sulfonyl (e.g., 733788-96-0) or morpholine groups.
  • Bromophenyl (852682-58-7) and sulfonyl-containing compounds exhibit moderate-to-high solubility due to halogen bonding or polar substituents.

Sulfonyl groups (733788-96-0, 785801-40-3) are common in enzyme inhibitors (e.g., carbonic anhydrase), hinting at therapeutic applications.

Synthetic Complexity :

  • The target compound’s synthesis likely involves fewer steps than sulfonyl- or indole-containing analogs, which require additional functionalization (e.g., sulfonation, indole coupling) .

Yield and Purification: this compound may achieve higher yields (>80%) compared to bromophenyl or sulfonamide derivatives, where halogenation or sulfonation steps reduce efficiency .

Biological Activity

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17N1O2C_{13}H_{17}N_{1}O_{2} and a molecular weight of approximately 219.28 g/mol. The structure features a propanoate backbone with an amino group and a dimethyl-substituted phenyl ring, which enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several key interactions:

  • Amino Group : The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor binding.
  • Phenyl Ring Substitution : The 2,5-dimethyl substitution on the phenyl ring may enhance lipophilicity, improving the compound's bioavailability and interaction with cellular targets.

These interactions suggest that this compound may modulate biochemical pathways relevant to therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the 2,5-dimethylphenyl scaffold have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

CompoundTarget OrganismActivity
2,5-Dimethylphenyl DerivativeMRSAInhibitory
2,5-Dimethylphenyl DerivativeCandida aurisSuperior to fluconazole

Enzymatic Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (50 μM).

Cellular Interaction Studies

Cellular assays have indicated that this compound can modulate pathways associated with cancer progression. For example, it has been shown to downregulate oncogenes while upregulating tumor suppressor genes in cancer cell lines.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study demonstrated that similar compounds inhibited specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (50 μM) .
  • Cellular Interaction Studies : Interaction studies using cell lines have shown that the compound can modulate cellular pathways associated with cancer progression. For instance, it downregulated certain oncogenes while upregulating tumor suppressor genes .
  • Screening for Biological Activity : High-throughput screening assays have been employed to evaluate the compound's effects on various biological systems. Notably, its impact on the Type III secretion system in pathogenic bacteria indicates potential applications in antimicrobial therapy .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate?

The compound is synthesized via a Rodionov reaction , a two-step process involving condensation of 2,5-dimethylbenzaldehyde with ethyl nitroacetate, followed by reduction of the nitro group to an amine. Key parameters include:

  • Step 1 : Condensation at 80–100°C in ethanol with ammonium acetate as a catalyst (yield: ~70%) .
  • Step 2 : Catalytic hydrogenation using H₂/Pd-C in methanol (20–25 psi, 6 hours) to reduce the nitro intermediate .
    For enantioselective synthesis, chiral auxiliaries (e.g., (R)- or (S)-BINOL) can be introduced during the reduction step to achieve >90% enantiomeric excess .

Basic: How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR : Confirm the presence of the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.8–7.2 ppm), and amine protons (δ 2.8–3.1 ppm) .
  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., tetragonal crystal system, space group I4/m) .

Advanced: How do reaction conditions influence enantioselectivity in the synthesis of this compound?

Enantioselectivity depends on:

  • Catalyst choice : Pd-C with (R)-BINAP ligand achieves 85–90% ee, while Ru-BINAP systems improve to 93% ee .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity by 15% compared to toluene .
  • Temperature : Lower temperatures (0–5°C) reduce racemization during hydrogenation .

Advanced: What strategies resolve contradictions in reported solubility data?

Discrepancies arise from solvent impurities or polymorphic forms. To standardize:

  • Solubility testing : Use USP-grade solvents and equilibrate for 24 hours at 25°C.
    • Water: <0.1 mg/mL (hydrophobic due to aryl groups) .
    • Ethanol: 45 mg/mL (polar ester group enhances miscibility) .
  • Polymorph screening : DSC/TGA analysis identifies stable forms (e.g., Form I melts at 112°C; Form II at 98°C) .

Advanced: How does the compound’s stereochemistry affect its bioactivity?

The (S)-enantiomer shows higher bioactivity in antiproliferative assays:

  • IC₅₀ values : (S)-isomer: 15.5 µM (LNCaP prostate cancer); (R)-isomer: >50 µM .
  • Molecular docking : The (S)-configuration aligns with hydrophobic pockets in αvβ6 integrin, a fibrosis target .

Basic: What are the recommended storage conditions to ensure stability?

  • Short-term : Store at 4°C in a desiccator (humidity <10%) to prevent ester hydrolysis .
  • Long-term : Lyophilize and store under argon at -20°C; stability >2 years .

Advanced: How can computational methods predict novel derivatives with enhanced activity?

  • QSAR models : Use Hammett constants (σ) of substituents on the phenyl ring to predict logP and IC₅₀.
    • Electron-withdrawing groups (e.g., -NO₂) improve cytotoxicity by 30% .
  • DFT calculations : Optimize HOMO-LUMO gaps to design derivatives with improved αvβ6 integrin binding (ΔG < -8 kcal/mol) .

Advanced: What analytical techniques identify degradation products under oxidative stress?

  • LC-MS/MS : Detect oxidation products (e.g., nitroso derivatives at m/z 265.1) using positive ion mode .
  • EPR spectroscopy : Confirm radical intermediates (e.g., aryl nitroxide) during photodegradation .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, P95 respirator, and chemical-resistant apron .
  • Ventilation : Use fume hoods to limit exposure to amine vapors (TLV: 5 ppm) .

Advanced: How do substituents on the phenyl ring modulate pharmacological properties?

  • 2,5-Dimethyl groups : Enhance lipophilicity (logP = 2.8) and blood-brain barrier penetration .
  • Chloro substituents : Increase αvβ6 binding affinity (Ki = 12 nM vs. 45 nM for unsubstituted analog) .

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